molecular formula C16H17FN6 B11210572 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11210572
M. Wt: 312.34 g/mol
InChI Key: FRNBAHGZXHWVRN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a piperazine ring, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the fluorophenyl group and the piperazine ring through nucleophilic substitution reactions. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, base catalysts, and solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit certain enzymes and signaling pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. In cancer research, it has been shown to inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
  • 1-(4-bromophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
  • 1-(4-methylphenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Uniqueness

1-(4-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. The fluorine atom can also influence the compound’s metabolic stability and bioavailability, making it a valuable molecule for drug development and other scientific research applications.

Properties

Molecular Formula

C16H17FN6

Molecular Weight

312.34 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C16H17FN6/c1-21-15-14(10-20-21)16(19-11-18-15)23-8-6-22(7-9-23)13-4-2-12(17)3-5-13/h2-5,10-11H,6-9H2,1H3

InChI Key

FRNBAHGZXHWVRN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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